molecular formula C11H12ClN3O2 B8322313 5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline

5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline

Cat. No.: B8322313
M. Wt: 253.68 g/mol
InChI Key: TZCLYCXXYZEAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

6-chloro-2,3-dimethoxy-7-methylquinoxalin-5-amine

InChI

InChI=1S/C11H12ClN3O2/c1-5-4-6-9(8(13)7(5)12)15-11(17-3)10(14-6)16-2/h4H,13H2,1-3H3

InChI Key

TZCLYCXXYZEAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Cl)N)N=C(C(=N2)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 25% solution of sodium methoxide in methanol (433 μl, 1.89 mmol) was added dropwise to a solution of 5-amino-2,3,7-trichloro-6-methylquinoxaline and 5-amino-2,3,6-trichloro-7-methylquinoxaline (200 mg, 0.788 mmol) in dry tetrahydrofuran (7.9 ml) at 0° C. under nitrogen. The mixture was stirred for 31/4 hours and then diluted with ethyl acetate (30 ml) and washed with water (2×10 ml) and brine (10 ml) and then dried (MgSO4) filtered and concentrated under reduced pressure. The solid residue was purified by flash chromatography on silica gel, eluting with a hexane/ethyl acetate gradient giving 5-amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline as an off-white solid, mp 169°-170° C.
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Synthesis routes and methods II

Procedure details

A 25% w/w solution of sodium methoxide in methanol (433 μL, 1.89 mmol) was added dropwise to a solution of the above mixture of 5-amino-2,3,7-trichloro-6-methylquinoxaline and 5-amino-2,3,6-trichloro-7-methylquinoxaline (200 mg, 0.788 mmol) in dry tetrahydrofuran (7.9 mL) at 0° C. under nitrogen. The mixture was stirred for 3 hours, diluted with ethyl acetate (30 mL), washed with water (2×10 mL), brine (10 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The solid residue was purified by flash chromatography on silica gel, by gradient elution using hexane:ethyl acetate (95:5 changing to 1:1, by volume) to give as the first eluted isomer, 5-amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline (48 mg, 25%) as an off-white solid, mp 169-170° C.
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